4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Beschreibung
Chemical Structure and Properties 4-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a sulfonamide-containing benzamide derivative characterized by a central benzamide scaffold substituted with a methyl group at the para position of the benzene ring. The compound features a 4-sulfamoylphenethylamine moiety linked via an amide bond. For instance, the closely related compound 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) shares a similar sulfamoylphenethylamine backbone and has been studied as an NLRP3 inflammasome inhibitor .
Synthesis and Characterization The synthesis of benzamide derivatives typically involves coupling a benzoyl chloride with an appropriate amine under basic conditions. For example, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) was synthesized by reacting 5-chloro-2-methoxybenzoic acid with 2-phenylethanamine, followed by sulfamoylation . Similarly, 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide mono-hydrate () was prepared via condensation of 4-methylbenzoyl chloride with 1,2-aminoethylpiperidine, yielding 82% product .
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-2-6-14(7-3-12)16(19)18-11-10-13-4-8-15(9-5-13)22(17,20)21/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNOSPUWJUJEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethanol to form 4-methyl-N-[2-(4-aminophenyl)ethyl]benzamide. Finally, the amino group is sulfonated using chlorosulfonic acid to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The benzamide group may also interact with receptors or other proteins, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Features of Comparable Benzamides
Structural Variations and Pharmacological Implications
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., Cl, SO₂NH₂) enhances binding affinity to targets such as NLRP3 or sigma receptors. For example, 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 16673-34-0) demonstrated potent NLRP3 inhibition, reducing myocardial infarct size in mice by 60% at 10 mg/kg .
- Hydrophobic Moieties : Piperidine or morpholine substitutions (e.g., AS-4370 ) improve lipophilicity and CNS penetration, critical for sigma receptor antagonism or gastrokinetic activity .
Crystallographic and Conformational Analysis The crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide mono-hydrate revealed a chair conformation of the piperidine ring (puckering parameters: q₃ = -0.564 Å) and hydrogen bonding between the amide carbonyl and water molecules (O1W—H⋯O, 1.86 Å) . Such interactions stabilize the bioactive conformation, influencing receptor binding.
Sulfamoyl Group Contribution
- The sulfamoylphenethyl group in 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide likely enhances solubility and hydrogen-bonding capacity, analogous to its role in 16673-34-0 , which showed high aqueous stability (t₁/₂ > 24 hrs in PBS) .
Research Findings and Comparative Efficacy
Table 2: In Vitro and In Vivo Data for Selected Analogs
Biologische Aktivität
4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with a methyl group and a sulfonamide moiety, which is significant for its biological activity. The molecular formula is CHNOS, with a molecular weight of approximately 302.38 g/mol.
Research indicates that 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide may function as an inhibitor of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins play critical roles in the survival of cancer cells, making this compound a candidate for cancer therapy. The presence of the sulfonamide group enhances its interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
Anticancer Activity
Studies have demonstrated that compounds structurally related to 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide exhibit significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have shown selective inhibition against triple-negative breast cancer (MDA-MB-231) and other breast cancer cell lines (MCF-7), with IC values ranging from 1.52 to 6.31 μM .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC (μM) | Selectivity Ratio |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.52 | 5.5 |
| 4g | MCF-7 | 6.31 | 17.5 |
| 4h | MCF-10A (normal) | >10 | - |
The above results indicate that certain derivatives not only inhibit cancer cell proliferation but also demonstrate selectivity over normal cells.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells significantly. For instance, one study reported a 22-fold increase in annexin V-FITC positive staining in MDA-MB-231 cells treated with compound 4e compared to control groups . This suggests that the compound effectively triggers apoptotic pathways, which is crucial for its anticancer properties.
Enzyme Inhibition
Inhibition studies reveal that related compounds exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. For example, some derivatives have IC values as low as 10.93 nM , indicating strong selectivity for CA IX over other isoforms .
Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms
| Compound | CA IX IC (nM) | CA II IC (μM) |
|---|---|---|
| 4e | 10.93 | 3.92 |
| 4g | 17.5 | 1.55 |
| 4h | 26 | 2.19 |
These findings underscore the potential of this class of compounds in targeting specific enzymes involved in cancer metabolism.
Case Studies
Recent studies have focused on the synthesis and evaluation of various aryl sulfonamides related to our compound of interest:
- In vitro Studies : A series of compounds were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity.
- Animal Models : In vivo studies indicated that certain derivatives could significantly reduce tumor size in xenograft models, suggesting effective systemic delivery and action .
- Pharmacokinetics : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies showed favorable profiles for several derivatives, enhancing their viability as drug candidates .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide?
Answer:
The synthesis of this compound can be approached via coupling reactions. A common strategy involves:
- Step 1 : Reacting 4-methylbenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine in the presence of a coupling agent (e.g., CDI or DCC) and a base (e.g., DIPEA) to form the amide bond .
- Step 2 : Purification via silica gel column chromatography, followed by recrystallization from ethyl acetate/hexane mixtures to obtain high-purity crystals .
Key quality control steps include NMR (to confirm amide formation) and mass spectrometry for molecular weight validation .
Basic: What spectroscopic and crystallographic methods are used to characterize its molecular structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., sulfonamide protons at ~7.5 ppm and methyl groups at ~2.3 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the torsion angle between the benzamide and sulfamoylphenyl groups is critical for conformational stability .
- FT-IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and sulfonamide S=O vibrations (~1150 cm) .
Advanced: How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?
Answer:
- Refinement Strategies : Use SHELXL for high-resolution refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Hydrogen bonding networks (e.g., N–H⋯O interactions) should be validated against electron density maps .
- Validation Tools : Check geometric outliers using CIF validation tools (e.g., PLATON). For example, a C=O bond length of 1.231 Å aligns with literature values for similar benzamides .
- Data Reproducibility : Cross-validate results with multiple datasets collected at different temperatures (e.g., 100 K vs. 293 K) to assess thermal motion effects .
Advanced: How should structure-activity relationship (SAR) studies be designed to explore its biological targets?
Answer:
- Structural Modifications : Synthesize analogs with variations in the methyl (C4), sulfamoyl, or ethyl linker groups. For example, replacing the methyl with a nitro group alters electron density and binding affinity .
- Assay Selection : Test inhibitory activity against enzymes like carbonic anhydrase (sulfonamide target) or kinases using fluorescence polarization assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic sites, guided by crystallographic data .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Measure IC values for carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO hydration assays .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .
Advanced: How can solubility and bioavailability be optimized for pharmacokinetic studies?
Answer:
- Structural Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the benzamide or sulfamoyl moieties to enhance aqueous solubility .
- Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoencapsulation to improve dissolution rates .
- Analytical Methods : Quantify solubility via HPLC-UV and assess permeability using Caco-2 cell monolayers .
Advanced: What experimental approaches resolve discrepancies in biological activity data across studies?
Answer:
- Dose-Response Repetition : Conduct triplicate experiments with standardized protocols (e.g., fixed incubation times) to minimize variability .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., CA-II knockout cells for sulfonamide activity) .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
